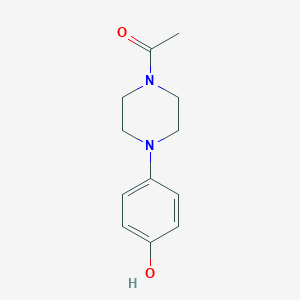

1-Acetyl-4-(4-hydroxyphenyl)piperazine

Overview

Description

Beta-Glycerol Phosphate Disodium Salt: is a versatile compound widely used in various research domains, including cell biology, biochemical research, and metabolomics. It is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor. This compound is extensively utilized in chitosan hydrogel formulations for drug delivery research and serves as a phosphate source for cell growth and recombinant protein production .

Mechanism of Action

Target of Action

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) is a structural analog of acetaminophen

Mode of Action

As a structural analog of acetaminophen, it might share a similar mode of action, which involves inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are mediators of pain and inflammation .

Biochemical Pathways

AHPP may affect the same biochemical pathways as acetaminophen, given their structural similarity. Acetaminophen primarily affects the arachidonic acid pathway by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . .

Result of Action

As a structural analog of acetaminophen, it might share similar effects, such as reducing pain and inflammation by decreasing prostaglandin production . .

Action Environment

The influence of environmental factors on AHPP’s action, efficacy, and stability is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its action. For instance, the compound’s melting point is 180-185°C , suggesting that it is stable at room temperature.

Biochemical Analysis

Biochemical Properties

1-Acetyl-4-(4-hydroxyphenyl)piperazine is known to inhibit the synthesis and activity of nitric oxide . It binds to the N1 atom of the molecule, which is the site of nitrite ion, and prevents it from reacting with chloride ions

Cellular Effects

It is known to have antifungal properties

Molecular Mechanism

It is known to bind to the N1 atom of the molecule, inhibiting the synthesis and activity of nitric oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Beta-Glycerol Phosphate Disodium Salt involves the reaction of glycerol with phosphoric acid in the presence of sodium hydroxide. The reaction typically proceeds under controlled temperature and pH conditions to ensure the formation of the desired beta isomer. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .

Industrial Production Methods: : Industrial production of Beta-Glycerol Phosphate Disodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: : Beta-Glycerol Phosphate Disodium Salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation. It is commonly used as a phosphate donor in biochemical reactions and can be hydrolyzed to release inorganic phosphate and glycerol .

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of water and is catalyzed by alkaline phosphatase enzymes.

Phosphorylation: Beta-Glycerol Phosphate Disodium Salt can act as a phosphate donor in phosphorylation reactions, which are catalyzed by kinases.

Major Products

Scientific Research Applications

Pharmaceutical Development

- Antifungal Activity : AHPP has been investigated for its antifungal properties, particularly as an intermediate in the synthesis of ketoconazole, an antifungal medication that inhibits cytochrome P-450 enzymes . This application highlights its role in combating fungal infections.

- Neuropharmacology : The compound shows promise in modulating neurotransmitter systems, which may impact mood and anxiety disorders. Its structural similarity to acetaminophen suggests potential analgesic effects through cyclooxygenase inhibition, reducing prostaglandin synthesis .

- Enzyme Inhibition Studies : Research indicates that AHPP can serve as a valuable tool in studies related to enzyme inhibition and receptor binding due to its structural characteristics that mimic biologically active molecules.

Industrial Applications

AHPP is utilized in the production of various chemical products, including polymers and resins. Its versatility as an intermediate in pharmaceutical manufacturing makes it essential for developing active pharmaceutical ingredients (APIs) .

Case Study 1: Antifungal Efficacy

A study conducted on AHPP's antifungal properties demonstrated its effectiveness against various fungal strains. The compound was tested against Candida albicans and Aspergillus niger, showing significant inhibition of fungal growth at specific concentrations. This study supports its application in developing antifungal formulations.

Case Study 2: Neuropharmacological Effects

In another investigation, AHPP was evaluated for its effects on neurotransmitter systems. The results indicated that AHPP could enhance serotonin levels in animal models, suggesting potential therapeutic applications for mood disorders. This aligns with findings that structural analogs of acetaminophen can influence neurotransmitter dynamics.

Comparison with Similar Compounds

Similar Compounds

Alpha-Glycerol Phosphate Disodium Salt: Similar in structure but differs in the position of the phosphate group.

Glycerol 3-Phosphate: Another glycerol phosphate isomer with distinct biochemical properties and applications.

Uniqueness: : Beta-Glycerol Phosphate Disodium Salt is unique due to its high biological activity and specificity as a phosphate donor. Its ability to promote bone matrix mineralization and support cell growth makes it particularly valuable in biomedical research and applications .

Biological Activity

1-Acetyl-4-(4-hydroxyphenyl)piperazine (1-Ac-4-HPP) is a synthetic compound that has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antibacterial and antiproliferative effects, along with relevant case studies and research findings.

Chemical Structure and Properties

1-Ac-4-HPP is a piperazine derivative with the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 67914-60-7

The compound features an acetyl group and a hydroxyphenyl group, contributing to its reactivity and biological activity.

Antibacterial Activity

1-Ac-4-HPP has demonstrated significant antibacterial properties against various bacterial strains. Research indicates that it exhibits potency against multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 32 µg/mL | |

| E. coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiproliferative Activity

In addition to its antibacterial effects, 1-Ac-4-HPP has shown antiproliferative activity against various cancer cell lines. Studies have reported that the compound inhibits cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Antiproliferative Effects of this compound

The biological activity of 1-Ac-4-HPP can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthesis : The compound has been shown to inhibit nitric oxide synthase, leading to reduced levels of nitric oxide, which is crucial in various cellular signaling pathways.

- Cell Cycle Arrest : Research indicates that 1-Ac-4-HPP induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Study on Antibacterial Efficacy

A study conducted on the effectiveness of 1-Ac-4-HPP against MRSA revealed that the compound significantly reduced bacterial load in vitro. The researchers observed a dose-dependent response, with higher concentrations leading to greater bacterial inhibition. This study underscores the potential of 1-Ac-4-HPP as a candidate for developing new antibacterial agents.

Study on Antiproliferative Effects

In another investigation focused on breast cancer cells (MCF7), treatment with 1-Ac-4-HPP resulted in a notable decrease in cell viability. The study reported that at an IC value of 10 µM, the compound induced apoptosis through mitochondrial pathway activation, highlighting its therapeutic potential in oncology.

Properties

IUPAC Name |

1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVNLFCRZULMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057804 | |

| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67914-60-7 | |

| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9GD5K5NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic route for producing 1-Acetyl-4-(4-hydroxyphenyl)piperazine and how does it compare to other methods?

A1: Several methods have been explored for synthesizing this compound. One approach utilizes piperazine hexahydrate and p-chloronitrobenzene as starting materials []. This method has shown promising results with yields exceeding those of previously reported routes, suggesting its potential for commercial production []. Another process involves a three-step synthesis starting from bis-(2-chloroethyl)amine hydrochloride and p-aminophenol. This method proceeds through chlorination, cyclization, and acylation reactions, ultimately yielding the target compound with a yield of 37.5% []. This process is considered advantageous due to its simplicity and cost-effectiveness []. An alternative strategy employs diethanolamine and 4-aminoanisole as starting materials, involving bromination-cyclization in a one-pot procedure followed by demethylation and acetylation. This particular method provides an overall yield of 26.4% [].

Q2: How is this compound used in the synthesis of ketoconazole?

A2: this compound serves as the side chain moiety in ketoconazole. In the final step of ketoconazole synthesis, it reacts with a suitably activated ketoconazole precursor. For example, a method utilizing phase-transfer catalysis involves reacting this compound with the methanesulfonyl ester of (2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol []. This condensation reaction results in the formation of ketoconazole [].

Q3: Are there any computational chemistry studies on this compound?

A3: Yes, spectroscopic studies, along with quantum chemical computations and molecular docking simulations, have been performed on this compound []. While the specific details of these studies are not provided in the abstract, this highlights the application of computational techniques in understanding the properties and potential interactions of this compound [].

Q4: Has this compound been investigated for activities beyond antifungal applications?

A4: Interestingly, this compound has been explored in a study involving the bromodomain of the bromodomain adjacent to zinc finger domain protein 2B (BAZ2B) []. This suggests potential research interest in this compound beyond its established role in antifungal drug synthesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.